molecular formula C20H18ClFN4O2S B2500840 5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 1221715-37-2

5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline

Número de catálogo: B2500840
Número CAS: 1221715-37-2
Peso molecular: 432.9
Clave InChI: ACPFMUCAIKZHAG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 8,9-Dimethoxy groups: Electron-donating moieties that may influence electronic properties and binding interactions .
  • Sulfanyl-linked 2-chloro-6-fluorobenzyl group: A halogenated aromatic substituent likely contributing to target specificity and metabolic stability .

Triazoloquinazolines are known for diverse bioactivities, including anticancer and antimicrobial effects. The combination of ethyl, dimethoxy, and halogenated benzyl groups in this compound suggests a tailored pharmacological profile.

Propiedades

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O2S/c1-4-18-24-19-11-8-16(27-2)17(28-3)9-15(11)23-20(26(19)25-18)29-10-12-13(21)6-5-7-14(12)22/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPFMUCAIKZHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=CC=C4Cl)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClFN4O2SC_{20}H_{18}ClFN_{4}O_{2}S with a molecular weight of approximately 432.91 g/mol. The structure features a triazoloquinazoline core with specific substitutions that are believed to confer its biological activity.

PropertyValue
Molecular FormulaC20H18ClFN4O2S
Molecular Weight432.91 g/mol
CAS Number1221715-37-2
Purity>90%

The compound is hypothesized to exert its biological effects through multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have shown activity as kinase inhibitors, particularly against receptor tyrosine kinases involved in cancer progression. The presence of the triazole moiety may enhance binding affinity to ATP-binding sites in kinases .
  • Antiviral Activity : Research indicates that modifications similar to those found in this compound can exhibit potent antiviral effects, particularly against HIV-1. The 2-chloro-6-fluoro substitution has been linked to enhanced activity against various viral strains .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .

Anticancer Activity

A study investigating the anticancer properties of triazoloquinazolines revealed that compounds with similar structures inhibited cell proliferation in various cancer cell lines. The IC50 values were noted to be in the low micromolar range, indicating significant potency against tumor cells .

Antiviral Activity

In vitro studies showed that this compound exhibited potent antiviral activity against HIV-1 with EC50 values in the picomolar range. This suggests that the compound could be effective against both wild-type and resistant strains of the virus .

Anti-inflammatory Activity

Research into similar compounds demonstrated significant inhibition of COX-1 and COX-2 enzymes. The anti-inflammatory potential was evaluated through edema models in rodents, showing a reduction in inflammation comparable to established anti-inflammatory drugs like celecoxib .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal highlighted the efficacy of triazoloquinazolines in inhibiting breast cancer cell lines. The compound displayed a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: HIV Inhibition

In a series of experiments aimed at evaluating antiviral agents against HIV-1, compounds structurally related to this compound showed remarkable inhibition rates against both wild-type and multi-drug resistant strains.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound is synthesized through a series of chemical reactions involving triazole and quinazoline derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit promising antimicrobial properties. For instance, compounds similar to 5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline have been screened against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies conducted by the National Cancer Institute demonstrated that similar quinazoline derivatives exhibit notable cytotoxic effects against a range of cancer cell lines. The mechanism of action is believed to involve inhibition of DNA synthesis and cell proliferation .

Case Study 1: Antibacterial Screening

A study published in RSC Advances highlighted the synthesis of various quinazoline derivatives and their screening for antibacterial activity. The compounds were tested using the agar well diffusion method against Gram-positive and Gram-negative bacteria. Results indicated that several derivatives showed inhibition zones greater than those of standard drugs like ampicillin, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Evaluation

Another significant study focused on the anticancer activity of quinazoline derivatives. The synthesized compounds were subjected to a panel of cancer cell lines, revealing that certain derivatives exhibited cell growth inhibition rates exceeding 50% at low concentrations. This suggests their potential utility in developing new cancer therapies .

Potential Therapeutic Uses

Given its promising biological activities, this compound could be explored for:

  • Antibacterial agents : Development of new treatments for resistant bacterial infections.
  • Anticancer drugs : Formulation of novel therapies targeting specific cancer types.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Insights
Target Compound C₂₁H₁₉ClFN₄O₂S* ~414.9 2-Ethyl; 8,9-dimethoxy; 2-Cl-6-F-benzyl Likely soluble in DMF, alcohols
5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyltriazolo[1,5-c]quinazoline C₁₉H₁₆Cl₂N₄O₂S 435.3 2-Methyl; 8,9-dimethoxy; 2,4-diCl-benzyl Lower solubility due to diCl
2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]triazolo[1,5-c]quinazoline C₂₁H₂₂N₄O₂S 394.5 2-Ethyl; 8,9-dimethoxy; 4-Me-benzyl Higher solubility (non-halogenated)
N-(2-methoxyphenyl)-3-(phenylsulfonyl)triazolo[1,5-a]quinazolin-5-amine C₂₀H₁₆N₄O₃S 392.4 Sulfonyl; methoxyphenyl Moderate solubility

*Estimated based on structural similarity to and .

Key Observations:

  • Halogenation Impact: The target’s 2-Cl-6-F-benzyl group balances steric and electronic effects compared to 2,4-diCl () or non-halogenated analogs (). Fluorine may enhance metabolic stability via reduced oxidative metabolism .
  • Methoxy Positioning : 8,9-Dimethoxy groups are conserved across analogs, suggesting a critical role in π-stacking or hydrogen bonding with biological targets .

Table 2: In Vitro Bioactivity Data (Selected Examples)

Compound Class IC₅₀ (μM) Tested System Key Structural Features Reference
Triazoloquinazoline (Target) Pending Not reported 2-Ethyl; 8,9-dimethoxy; 2-Cl-6-F-benzyl
N-(2-methoxyphenyl)-3-(phenylsulfonyl)triazolo[1,5-a]quinazolin-5-amine 6.29 HepG2 (liver cancer) Methoxyphenyl; sulfonyl
8,9-Dimethoxy-2-methyltriazolo[1,5-c]quinazoline 6.29 HepG2 2-Methyl; 8,9-dimethoxy
5-[(4-Methylbenzyl)sulfanyl]-8,9-dimethoxytriazolo[1,5-c]quinazoline Not specified 4-Me-benzyl; 8,9-dimethoxy

Key Insights:

  • Methoxy and halogenated benzyl groups are hypothesized to enhance DNA intercalation or kinase inhibition, as seen in related triazoloquinazolines .

Métodos De Preparación

Formation of 2-Substituted Benzo[d]oxazin-4-one

Anthranilic acid (1 ) reacts with benzoyl chloride in pyridine to form 2-phenylbenzo[d]oxazin-4-one (2a ), as demonstrated in the synthesis of 2-phenylquinazolin-4-one. For 8,9-dimethoxy substitution, anthranilic acid must be pre-functionalized with methoxy groups at positions 3 and 4.

Reaction Conditions :

  • Reagents : Anthranilic acid (3,4-dimethoxy substitution), benzoyl chloride, pyridine.
  • Temperature : 0°C → room temperature.
  • Yield : ~83% (analogous to).

Cyclization to Quinazolin-4-one

The oxazinone intermediate (2a ) undergoes microwave-assisted cyclization with formamide to yield 8,9-dimethoxyquinazolin-4-one (3a ).

Optimized Parameters :

  • Solvent : Formamide.
  • Microwave Power : 400 W.
  • Time : 10 minutes.
  • Yield : ~94%.

Annelation of theTriazolo[1,5-c] Ring

Triazolo fusion is achieved via cyclocondensation or oxidative cyclization. A robust method involves:

Reaction with N-Cyanoimidocarbonates

Quinazolin-4-one (3a ) reacts with ethyl N-cyanoimidocarbonate (4 ) in ethanol under basic conditions to form the triazoloquinazoline framework.

Procedure :

  • Base : Triethylamine (3 eq).
  • Temperature : 0°C → room temperature (overnight).
  • Workup : Acidification with HCl, reflux, and recrystallization from THF.

Critical Modification :

  • Introduction of the 2-ethyl group requires substituting ethylamine or ethylating agents during cyclization. Ethylhydrazine may serve as a precursor for the triazole ring’s ethyl substituent.

Introduction of the 5-Sulfanyl Functional Group

The sulfanyl moiety is introduced via thiolation or nucleophilic substitution.

Thiolation Using Phosphorus Pentasulfide

The carbonyl group at position 5 of the triazoloquinazoline is converted to a thione using P₄S₁₀ in pyridine:

Protocol :

  • Reagents : Phosphorus pentasulfide (1 eq), pyridine.
  • Conditions : Reflux for 2 hours.
  • Yield : ~70–85% (analogous to).

Alkylation with (2-Chloro-6-fluorophenyl)methyl Mercaptan

The thione intermediate undergoes alkylation with (2-chloro-6-fluorophenyl)methyl bromide or chloride in the presence of a base:

Reaction Setup :

  • Base : K₂CO₃ or NaH.
  • Solvent : DMF or THF.
  • Temperature : 60–80°C, 4–6 hours.

Key Challenge :
Steric hindrance from the 8,9-dimethoxy groups necessitates prolonged reaction times or elevated temperatures.

Alternative Metal-Catalyzed Approaches

Recent advances propose Fe/HCl-mediated reductive cyclization for one-pot syntheses:

Cascade Cyclization of Nitrobenzimidates

Methyl N-cyano-2-nitrobenzimidates (11 ) react with primary amines under Fe/HCl to form diaminoquinazolines, which are subsequently oxidized to triazolo derivatives.

Advantages :

  • Atom Economy : Single-step annelation and functionalization.
  • Yield : 78–95%.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Step Method Conditions Yield Reference
Quinazoline core Microwave cyclization Formamide, 400 W 94%
Triazolo annelation N-Cyanoimidocarbonate cyclization EtOH, Et₃N, HCl 83%
Thiolation P₄S₁₀ in pyridine Reflux, 2 h 85%
Sulfanyl alkylation K₂CO₃, DMF, 80°C 6 h 72%
Reductive cyclization Fe/HCl, THF Room temperature, 3 h 90%

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring correct annelation of the triazolo ring requires precise stoichiometry and temperature control.
  • Functional Group Compatibility : The 8,9-dimethoxy groups may hinder sulfanyl alkylation; using polar aprotic solvents (e.g., DMSO) improves reactivity.
  • Purification : Chromatographic separation is often necessary due to byproducts from incomplete cyclization or over-alkylation.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline?

Answer: Synthesis typically involves multi-step routes, including:

  • Cyclization of precursor quinazoline derivatives with appropriate thiol-containing reagents (e.g., [(2-chloro-6-fluorophenyl)methyl]sulfanyl groups) under reflux conditions.
  • Functionalization via nucleophilic substitution or coupling reactions to introduce ethyl and methoxy groups.
  • Purification using column chromatography (silica gel) and recrystallization.
    Key challenges include controlling regioselectivity during triazole ring formation and minimizing side reactions from halogenated aromatic groups. Characterization employs ¹H/¹³C NMR and LC-MS to confirm structural integrity .

Q. How should researchers validate the structural identity of this compound?

Answer: Use a combination of:

  • ¹H/¹³C NMR spectroscopy to confirm substituent positions and aromatic proton environments (e.g., methoxy protons at δ ~3.8–4.0 ppm, ethyl group protons at δ ~1.2–1.4 ppm).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).
  • Elemental analysis (C, H, N) to ensure purity (>95%) and stoichiometric consistency. For example, a typical triazoloquinazoline derivative may show C%: 72.3 (calc.) vs. 72.3 (obs.) .

Q. What preliminary assays are suitable for evaluating its biological activity?

Answer: Initial screening should include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity (IC₅₀ values).
  • Cytotoxicity profiling using cell lines (e.g., MTT assay) to determine selectivity indices.
  • Docking studies to predict interactions with biological targets (e.g., ATP-binding pockets in kinases). Triazoloquinazolines often exhibit activity due to their planar aromatic systems and sulfanyl substituents .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Answer: Address discrepancies by:

  • Pharmacokinetic profiling (e.g., solubility, metabolic stability via liver microsomes) to identify bioavailability issues.
  • Metabolite identification (LC-MS/MS) to detect active/inactive derivatives.
  • Dose-response refinement in animal models, adjusting for species-specific metabolic pathways. For example, methoxy groups may undergo demethylation in vivo, altering activity .

Q. What strategies optimize the compound’s selectivity for a target enzyme isoform?

Answer:

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replace ethyl with cyclopropyl to enhance steric hindrance).
  • Co-crystallization with the target enzyme (X-ray diffraction) to identify key binding residues.
  • Computational mutagenesis (e.g., Rosetta) to predict isoform-specific interactions. A related triazoloquinazoline showed improved selectivity by introducing a 2-chloro-6-fluorophenyl group, which reduced off-target binding .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Answer:

  • Single-crystal X-ray diffraction provides precise bond angles and dihedral angles, critical for confirming the triazole-quinazoline fused ring system.
  • Hirshfeld surface analysis identifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing stability. For example, a similar compound (C22H19ClF3N3O2) crystallized in the monoclinic system with space group P2₁/c, revealing planar triazole-quinazoline core geometry .

Q. What analytical methods detect degradation products under varying storage conditions?

Answer:

  • Stability studies using HPLC-PDA under accelerated conditions (40°C/75% RH) to monitor hydrolytic or oxidative degradation.
  • Forced degradation (acid/base/light exposure) followed by LC-QTOF-MS to identify degradation pathways. Methoxy groups are prone to oxidation, forming quinone-like byproducts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.